molecular formula C7H6BrCl2O4P B14711291 (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate CAS No. 21847-43-8

(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate

Cat. No.: B14711291
CAS No.: 21847-43-8
M. Wt: 335.90 g/mol
InChI Key: OOJOOAKPRHBEAJ-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is a chemical compound with the molecular formula C7H6BrCl2O4P. It is also known by its CAS number 21847-43-8. This compound is characterized by the presence of bromine, chlorine, and phosphate groups attached to a phenyl ring, making it a unique organophosphorus compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with methyl phosphorodichloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-bromo-2,5-dichlorophenol and phosphoric acid .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex organophosphorus compounds .

Biology and Medicine

It can be used in the development of novel pharmaceuticals and as a tool for studying biochemical pathways involving phosphate esters .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate involves its interaction with specific molecular targets. The phosphate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical properties. Its combination of halogen and phosphate groups makes it a versatile compound for various applications .

Properties

CAS No.

21847-43-8

Molecular Formula

C7H6BrCl2O4P

Molecular Weight

335.90 g/mol

IUPAC Name

(4-bromo-2,5-dichlorophenyl) methyl hydrogen phosphate

InChI

InChI=1S/C7H6BrCl2O4P/c1-13-15(11,12)14-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

OOJOOAKPRHBEAJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)OC1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

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